![molecular formula C16H26N2 B5716700 (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action, physiological effects, and potential applications in medicine.
Mechanism of Action
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine is a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. Activation of these receptors by (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine leads to a variety of physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been shown to have a variety of biochemical and physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine for lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research on (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine. One area of interest is its potential for use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential for use in treating anxiety and depression, which are common psychiatric disorders. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects, as well as its safety and efficacy in humans.
Synthesis Methods
The synthesis of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine involves several steps, starting with the condensation of 4-(dimethylamino)benzaldehyde with cyclopropylmethylamine to form the corresponding imine. This is followed by reduction of the imine with sodium borohydride, and subsequent alkylation of the resulting amine with 1-bromo-3-(4-methoxyphenyl)propane to form the final product.
Scientific Research Applications
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, anxiety, and neurodegenerative diseases. In preclinical studies, it has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
4-[[cyclopropylmethyl(propyl)amino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-4-11-18(12-14-5-6-14)13-15-7-9-16(10-8-15)17(2)3/h7-10,14H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFMXAMPXFPZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.